Butyl butyryllactate

Übersicht

Beschreibung

Vorbereitungsmethoden

Butyl butyryllactate is synthesized through the direct acetylation of butyl lactate and butyric anhydride in the presence of sulfuric acid . The reaction conditions typically involve heating the mixture to around 100°C and maintaining this temperature for a couple of hours . This method is efficient and yields a high purity product suitable for industrial applications .

Analyse Chemischer Reaktionen

Butyl butyryllactate undergoes several types of chemical reactions, including:

Esterification: Reacts with acids to form esters and alcohols.

Oxidation: Can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form butyric acid and butyl lactate.

Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions . The major products formed from these reactions are typically esters, alcohols, and acids .

Wissenschaftliche Forschungsanwendungen

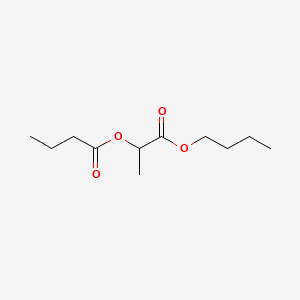

Chemical Properties and Structure

- Chemical Formula : CHO

- IUPAC Name : 1-butoxy-1-oxopropan-2-yl butanoate

- Physical Appearance : Colorless to pale yellow liquid with a buttery odor.

Industrial Applications

1. Flavor and Fragrance Agent

- Usage : BBL is extensively utilized in the food industry as a flavoring agent, imparting creamy and buttery notes to various products. It is commonly found in flavors such as cheese, dairy, green apple, tropical fruits, butterscotch, and chocolate .

- Regulatory Status : It is recognized as safe for use in food products by organizations like FEMA (Flavor and Extract Manufacturers Association) and has been included in flavor libraries for regulatory compliance .

2. Cosmetic Applications

- BBL is incorporated into cosmetic formulations due to its pleasant scent and emollient properties. It serves as a solvent and stabilizer in various personal care products.

3. Biochemical Research

- Role in Lipid Metabolism : BBL has been identified as a fatty acid ester that plays a role in lipid metabolism pathways, making it a subject of interest in biochemical research .

Toxicological Profile

A comprehensive safety assessment has been conducted on BBL, indicating that it is non-toxic under typical usage conditions:

- Genotoxicity : Studies have shown that BBL is non-clastogenic and does not induce genetic mutations in vitro .

- Skin Sensitization : No sensitization reactions were observed in human tests at high concentrations (up to 2760 µg/cm²) .

- Environmental Impact : BBL biodegrades rapidly (91% within 28 days) and does not accumulate in the environment, showing low ecotoxicity with an LC50 value of 7.206 mg/L for algae .

Table 1: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference |

|---|---|---|

| Genotoxicity | Non-clastogenic | |

| Skin Sensitization | Non-sensitizer | |

| Biodegradation | 91% after 28 days | |

| Algae EC50 | 7.206 mg/L | |

| Daphnia EC50 | 31 mg/L |

Case Study 1: Flavoring Agent Efficacy

A study conducted on the use of BBL in dairy products demonstrated its effectiveness in enhancing flavor profiles. The compound was added to various cheese formulations, resulting in a significant improvement in sensory attributes such as creaminess and richness. Consumer preference tests indicated a higher acceptance rate for products containing BBL compared to those without.

Case Study 2: Cosmetic Formulation Stability

In a formulation study of moisturizing creams, BBL was used as an emulsifier. The results showed improved stability and texture of the creams over a six-month period compared to formulations without BBL. The sensory evaluation indicated that consumers preferred the texture of creams containing BBL due to its emollient properties.

Wirkmechanismus

The mechanism of action of butyl butyryllactate involves its interaction with various molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering sensory responses that result in the perception of a buttery aroma . In biological systems, it may interact with enzymes involved in metabolic pathways, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Butyl butyryllactate is unique compared to other similar compounds due to its specific aroma profile and chemical properties. Similar compounds include:

Butyl lactate: Shares a similar ester structure but has a different aroma profile.

Butyric acid: A precursor in the synthesis of this compound, known for its strong, unpleasant odor.

Ethyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.

This compound stands out due to its combination of a soft, creamy aroma and its stability under various conditions .

Biologische Aktivität

Butyl butyryllactate (CAS Number: 7492-70-8) is an organic compound classified as a fatty acid ester. It is synthesized through the condensation of butan-1-ol and 2-(butanoyloxy)propanoic acid. This compound is primarily utilized in the food and fragrance industries due to its desirable buttery aroma and creamy flavor profile, making it suitable for applications in dairy products, confections, and various flavoring agents .

- Molecular Formula : CHO

- IUPAC Name : 1-butoxy-1-oxopropan-2-yl butanoate

- Structure : The compound features a diester structure, which contributes to its functional properties in food and fragrance applications .

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity, particularly against certain strains of bacteria and fungi. This property is significant in food preservation, where it can help inhibit spoilage organisms.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various fatty acid esters, including this compound, demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated a reduction in bacterial counts by up to 90% when treated with concentrations of this compound at 0.5% in food matrices .

Toxicological Assessments

The safety of this compound has been evaluated by several regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives has reviewed its toxicological profile, concluding that it poses minimal risk when consumed within established acceptable daily intake (ADI) levels. The ADI for this compound is set at 0.5 mg/kg body weight per day .

Flavoring Agent Safety

As a flavoring agent, this compound is recognized by various regulatory agencies, including FEMA and JECFA. Its use in food products is generally regarded as safe when used according to recommended guidelines. The compound's sensory attributes enhance the palatability of processed foods without imparting adverse health effects when consumed at typical levels .

Applications in Food Industry

This compound is extensively used in the food industry for its flavoring properties. It is commonly found in:

- Dairy Products : Enhances creamy notes in cheese and yogurt.

- Confectionery : Adds buttery flavors to candies and chocolates.

- Beverages : Utilized in fruit-flavored drinks for a creamy mouthfeel.

Table: Applications of this compound

| Application | Functionality |

|---|---|

| Dairy Products | Creamy flavor enhancement |

| Confectionery | Adds buttery notes |

| Beverages | Improves mouthfeel |

Eigenschaften

IUPAC Name |

(1-butoxy-1-oxopropan-2-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-6-8-14-11(13)9(3)15-10(12)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORZZKKLCYMBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044831 | |

| Record name | 1-Butoxy-1-oxopropan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sweet-sour, buttermilk odour | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in organic solvents, oils, propylene glycol, miscible at room temperature (in ethanol) | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966-0.978 | |

| Record name | Butyl butyryllactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/757/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7492-70-8 | |

| Record name | Butyl butyryllactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl butyryllactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl butyryllactate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butoxy-1-oxopropan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl O-butyryllactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BUTYRYLLACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCR0ONT89C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl butyryllactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Butyl Butyryllactate in the food additive described in the research?

A1: this compound is a flavoring compound that contributes to a milky aroma profile. In the food additive described in one of the studies , it's used in a low concentration (0.1-0.7% by mass) alongside other compounds like Ethyl Maltol, Decanoic Acid, and various lactones. The combination of these ingredients aims to create a more realistic and appealing milk fragrance in food products.

Q2: Are there any specific advantages to using this compound in this type of food additive?

A2: While the research doesn't explicitly highlight specific advantages of this compound over other similar flavor compounds, its inclusion suggests it contributes a desirable nuance to the overall milk fragrance profile. The research emphasizes the importance of achieving a "real and natural" milk flavor , implying that this compound plays a role in creating this complex sensory experience.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.